![molecular formula C12H22O3Si B2445973 (2-(ビシクロ[2.2.1]ヘプタ-5-エン-2-イル)エチル)トリメトキシシラン CAS No. 68323-30-8](/img/structure/B2445973.png)
(2-(ビシクロ[2.2.1]ヘプタ-5-エン-2-イル)エチル)トリメトキシシラン
概要
説明
“2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethylsilane” is a chemical compound with the molecular formula C12H22O3Si . It has a molecular weight of 242.39 .
Molecular Structure Analysis
The molecular structure of this compound includes a bicyclic heptane structure attached to an ethyl group, which is further attached to a trimethoxysilane group .Physical And Chemical Properties Analysis
This compound has a density of 1.008g/cm³ . Its melting point is less than 0°C, and it has a boiling point of 255.043°C at 760 mmHg . The compound also has a refractive index of 1.47 .科学的研究の応用
スワーン酸化とビシクロ[2.2.1]ヘプタ-5-エン-2,3-ジオンの合成
この化合物はスワーン酸化を受け、ビシクロ[2.2.1]ヘプタ-5-エン-2,3-ジオンを生成します。このプロセスは、化合物中のビシナルシスジオール官能基をα-ジケトンに変換することを伴います。 ビシクロ[2.2.1]ヘプタ-5-エン-2,3-ジオンは有機合成における重要な中間体であり、さらなる官能基化やより複雑な分子の構成ブロックとして使用できます .
ホスト分子合成
ビシクロ[2.2.1]ヘプタン骨格(化合物に存在する骨格を含む)は、凹状の分子構造を構築するための有用な構成ブロックとして役立ちます。研究者らは、これらの骨格を用いたホスト分子の合成について調査してきました。 特にピラジン環の負の静電ポテンシャル場は、この目的のために利用されてきました .
開環反応
興味深いことに、ピラジン融合異性体(ピラジン環を持つ関連化合物)がスワーン酸化を受けると、予期せぬ開環反応が起こります。 この発見は、これらの化合物の反応性を示しており、制御された開環プロセスを通じて新規構造を設計する可能性を開きます .
ジオキシランとスルホンアミド
関連する研究では、N-(ビシクロ[2.2.1]ヘプタ-5-エン-エンド-2-イルメチル)アレーンスルホンアミドとエピクロロヒドリンの反応により、骨格N-[(オキシラン-2-イル)メチル]スルホンアミドと一連の新規ジオキシランが生成されました。 これらの化合物は、有機合成や触媒において潜在的な用途があります .
Safety and Hazards
When handling this compound, it’s important to avoid contact with skin and eyes as it may cause irritation . Good ventilation should be maintained during operation. Personal protective equipment such as gloves and protective glasses should be used . It should be kept away from sources of ignition and high temperatures .
作用機序
Target of Action
Silane-based compounds are generally known to interact with a variety of substrates .
Mode of Action
It is known that silane-based compounds can modify the surface of substrates to improve the dispersion of nanoparticles . They can also be used as adhesion promoters by treating the precursor material with epoxy silanes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl)trimethoxysilane. For instance, the compound should be stored under inert gas and should avoid moisture as it can cause decomposition . The compound is a colorless to almost colorless clear liquid with a density of 0.99 g/mL at 20 °C (lit.) .
特性
IUPAC Name |
2-(2-bicyclo[2.2.1]hept-5-enyl)ethyl-trimethoxysilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O3Si/c1-13-16(14-2,15-3)7-6-12-9-10-4-5-11(12)8-10/h4-5,10-12H,6-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLCVNBXWMQMKGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCC1CC2CC1C=C2)(OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00625358 | |
| Record name | [2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl](trimethoxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00625358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
63103-84-4 | |
| Record name | [2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl](trimethoxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00625358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

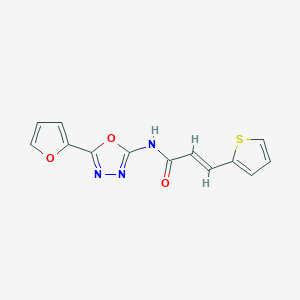
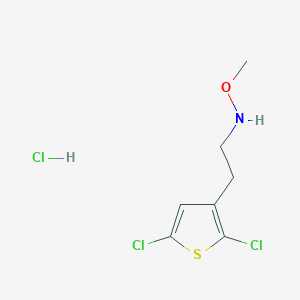

![1-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-methylphenyl)-1,4-dihydro-2,3-pyrazinedione](/img/structure/B2445894.png)
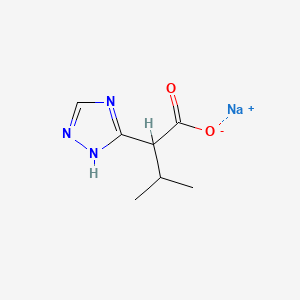
![[3-Amino-5-[(2-chlorophenyl)amino]-4-(phenylsulfonyl)thien-2-yl](3-methoxyphenyl)methanone](/img/structure/B2445900.png)
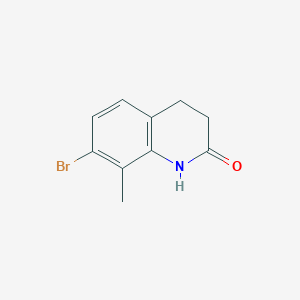
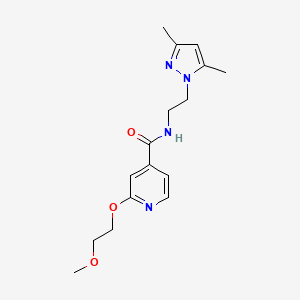
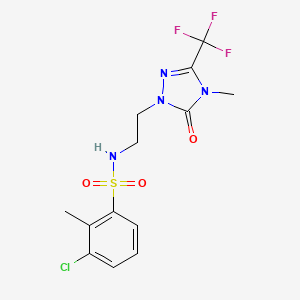
![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2445908.png)
![N'-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]oxamide](/img/structure/B2445909.png)
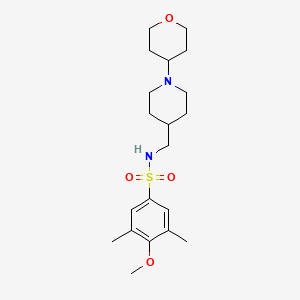
![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-cyanobenzamido)-4-methylthiophene-3-carboxylate](/img/structure/B2445911.png)
